CGP60474

Descripción general

Descripción

CGP60474 es un potente inhibidor de las cinasas dependientes de ciclinas (CDK) y la proteína cinasa C (PKC). Es conocido por su alta eficacia en la inhibición del receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2) con un valor de IC50 de 84 nM . Este compuesto ha mostrado un potencial significativo como agente anti-endotoxémico y se utiliza ampliamente en la investigación científica por su capacidad para inhibir varias cinasas .

Métodos De Preparación

La síntesis de CGP60474 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes. La ruta sintética principal incluye los siguientes pasos:

Formación de intermedio: El paso inicial implica la reacción de 3-clorofenilamina con derivados de pirimidina para formar un compuesto intermedio.

Ciclización: El intermedio se somete a ciclización para formar la estructura central de this compound.

Modificaciones finales: El paso final implica modificaciones para introducir los grupos funcionales deseados, lo que resulta en la formación de this compound.

Análisis De Reacciones Químicas

CGP60474 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos amino, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro, convirtiéndolos en grupos amino.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects in Sepsis

Research Findings:

A significant body of research has investigated the anti-inflammatory properties of CGP60474, particularly in the context of sepsis. A study utilizing the LINCS L1000 dataset identified this compound as a candidate drug for sepsis treatment. The study demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages by downregulating NF-κB activity. This mechanism was shown to alleviate endotoxemia in murine models, resulting in increased survival rates among treated mice compared to controls .

Key Data:

- Cytokine Inhibition: this compound inhibited IL-6 secretion in a concentration-dependent manner in LPS-stimulated J774.1 cells.

- Survival Rates: Mice treated with this compound exhibited a significantly higher survival rate in LPS-induced endotoxemia models compared to vehicle-treated groups .

Potential in Cancer Treatment

Research Insights:

In silico studies have suggested that this compound may be repurposed for treating various cancers. One study indicated that it could target multiple cancer-related pathways, including those associated with lung injury and inflammation, which are often exacerbated in cancer patients undergoing treatment . Although experimental validation is still needed, bioinformatics analyses have shown that this compound shares significant pathway overlap with known cancer treatments.

Key Data:

- Pathway Analysis: this compound targets 11 out of 12 pathways associated with lung injury in COVID-19 patients, indicating its potential role in managing complications arising from both cancer and viral infections .

Applications in Lung Injury Management

Research Findings:

Recent studies have highlighted the potential of this compound in treating lung injuries, particularly those associated with COVID-19. The compound was identified as a candidate for reversing gene expression changes related to lung injury markers, suggesting its therapeutic efficacy in this context . The ability to modulate inflammatory responses makes this compound a promising agent for mitigating lung damage.

Key Data:

- Gene Expression Reversal: this compound was shown to reverse the expression of several marker genes related to lung injury in cell line models treated with ACE2 inhibitors .

Summary of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Sepsis Treatment | Inhibition of pro-inflammatory cytokines | Increased survival rates in endotoxemia models |

| Cancer Treatment | Targeting cancer-related pathways | Potential repurposing indicated by bioinformatics |

| Lung Injury Management | Modulation of inflammatory responses | Reversal of gene expression changes related to lung injury |

Mecanismo De Acción

CGP60474 ejerce sus efectos inhibiendo la actividad de las CDK y la PKC. El compuesto se une a los sitios de unión al ATP de estas cinasas, impidiendo la fosforilación de sus sustratos. Esta inhibición conduce a la interrupción de la progresión del ciclo celular y las vías de transducción de señales, lo que finalmente resulta en el arresto del ciclo celular y la apoptosis . Los objetivos moleculares de this compound incluyen CDK1, CDK2, CDK4, CDK5, CDK7, CDK9 y varias isoformas de PKC .

Comparación Con Compuestos Similares

CGP60474 es único en su capacidad para inhibir tanto las CDK como la PKC con alta potencia. Compuestos similares incluyen:

Estaurosporina: Un potente inhibidor de PKC con un amplio espectro de inhibición de cinasas.

Epoxicina: Un inhibidor de proteasomas con alguna actividad contra las CDK.

Luminespib: Un inhibidor de la proteína de choque térmico 90 (HSP90) con algunas propiedades de inhibición de cinasas.

En comparación con estos compuestos, this compound es más selectivo para las CDK y la PKC, lo que lo convierte en una herramienta valiosa para estudiar estas cinasas específicamente .

Actividad Biológica

CGP60474 is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer therapy and inflammatory conditions. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

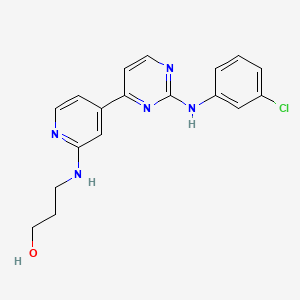

- Chemical Name : 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol

- Molecular Formula : C18H18ClN5O

- Purity : ≥98%

This compound primarily functions as an inhibitor of various CDKs, which are critical regulators of the cell cycle. The reported IC50 values for this compound against different CDKs are as follows:

| CDK | IC50 (nM) |

|---|---|

| CDK2 | 3 - 80 |

| CDK5 | 9.5 |

| CDK9 | 13 |

| CDK1 | 17 - 60 |

| CDK4 | 200 |

| CDK7 | 220 |

In addition to inhibiting CDKs, this compound also affects protein kinase C alpha (PKCα) in the low micromolar range, leading to significant impacts on cell cycle regulation and apoptosis .

Cell Cycle Arrest

This compound has been shown to induce reversible G1/S phase cell cycle arrest in U2-OS osteosarcoma cells. This effect is primarily attributed to its inhibition of CDK2 and CDK4, which are essential for the transition from G1 to S phase .

Anti-inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism involves downregulation of nuclear factor kappa B (NF-κB) activity, a key pathway in inflammation .

Case Study: Endotoxemia Model

In a study using a mouse model of endotoxemia, this compound treatment resulted in decreased mortality rates and reduced inflammatory cytokine secretion. The compound inhibited nitric oxide production in LPS-stimulated macrophages, further supporting its anti-inflammatory properties .

Cancer Therapy

Given its role as a potent CDK inhibitor, this compound is being investigated for its anticancer potential. By disrupting the cell cycle, it may inhibit tumor growth in various cancers, including breast and prostate cancer . The compound's ability to target multiple CDKs makes it a promising candidate for combination therapies aimed at overcoming resistance mechanisms in cancer treatment.

COVID-19 Related Lung Injury

Recent research has explored this compound's potential in treating lung injuries associated with COVID-19. It was found to reverse gene expression changes related to lung injury in cell lines treated with ACE2 inhibitors, indicating its promise as a repurposed drug for managing COVID-19 complications .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propiedades

IUPAC Name |

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDTACKOAXKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167788 | |

| Record name | CGP-60474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164658-13-3 | |

| Record name | CGP-60474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-60474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-60474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.